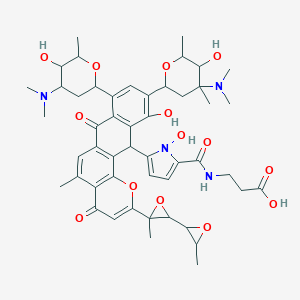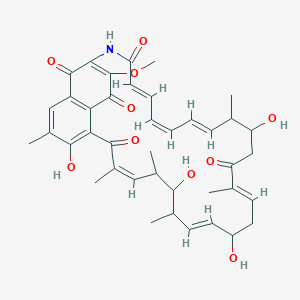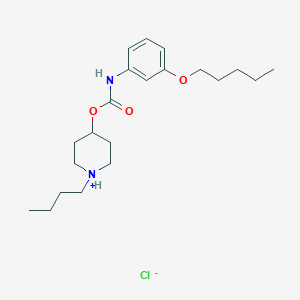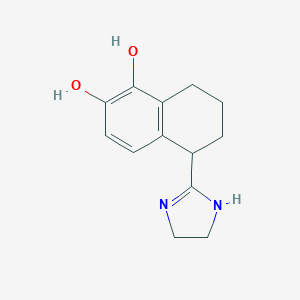
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin, commonly known as 5,6-DHT, is a neurotoxin that is used in scientific research to selectively destroy noradrenergic and serotonergic neurons in the brain. It is a potent and selective neurotoxin that has been widely used in animal models to study the role of these neurotransmitters in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 5,6-DHT involves the selective destruction of noradrenergic and serotonergic neurons in the brain. This is achieved through the uptake of 5,6-DHT by these neurons, followed by the formation of a reactive intermediate that leads to the destruction of the neuron.
Biochemical and Physiological Effects:
The selective destruction of noradrenergic and serotonergic neurons in the brain by 5,6-DHT has a number of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in behavior, and changes in physiological processes such as heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,6-DHT in lab experiments include its potency and selectivity for noradrenergic and serotonergic neurons, which allows for precise manipulation of these neurotransmitter systems. However, the use of 5,6-DHT also has limitations, including the potential for off-target effects and the need for careful dosing and administration to avoid systemic toxicity.
Orientations Futures
There are a number of future directions for research involving 5,6-DHT. These include the use of 5,6-DHT in combination with other neurotoxins to selectively destroy multiple neurotransmitter systems, the development of new delivery methods to improve targeting and reduce off-target effects, and the use of 5,6-DHT in combination with other techniques such as optogenetics to study the role of specific neural circuits in behavior and disease.
Méthodes De Synthèse
The synthesis of 5,6-DHT involves several steps, starting from the reaction of 2,3-dimethoxytoluene with ethyl vinyl ketone to form the corresponding ketone. This ketone is then converted to the corresponding imine, which is reduced with sodium borohydride to give the desired product, 5,6-DHT.
Applications De Recherche Scientifique
5,6-DHT has been widely used in scientific research to selectively destroy noradrenergic and serotonergic neurons in the brain. This has allowed researchers to study the role of these neurotransmitters in various physiological and pathological processes, including mood disorders, anxiety, and addiction.
Propriétés
Numéro CAS |
100449-07-8 |
|---|---|
Nom du produit |
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin |
Formule moléculaire |
C19H22FN3O3 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |
Clé InChI |
LYRNYBCBYWDTIF-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
SMILES canonique |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Autres numéros CAS |
108149-68-4 |
Synonymes |
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




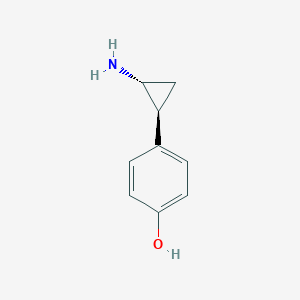
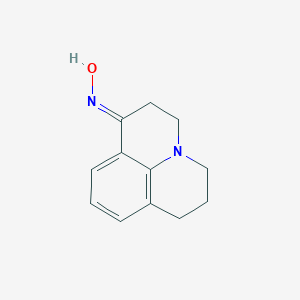
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)


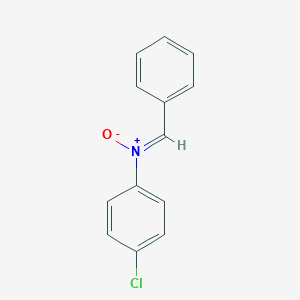

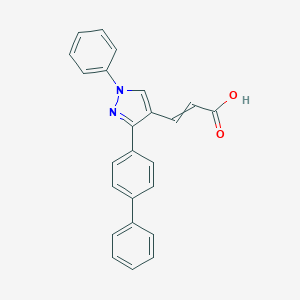
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
